molecular formula C15H14O2 B142969 (1R,3R)-3-Phenylisochroman-1-ol CAS No. 153396-47-5

(1R,3R)-3-Phenylisochroman-1-ol

Cat. No.: B142969
CAS No.: 153396-47-5
M. Wt: 226.27 g/mol
InChI Key: YHVDJDASXIMISF-HUUCEWRRSA-N
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Description

(1R,3R)-3-Phenylisochroman-1-ol is a chiral isochroman derivative of significant interest in medicinal chemistry and organic synthesis. The isochroman core is a privileged structure in natural products and bioactive molecules, serving as a key synthetic intermediate for developing more complex heterocyclic systems . Researchers value this specific stereoisomer for its potential as a chiral building block in asymmetric synthesis, particularly for constructing compounds with defined three-dimensional architectures. While the specific biological profile of this compound is an area of active investigation, structurally related 3-phenyl-isochroman analogues have been identified as highly potent antioxidant and antiplatelet agents in preclinical research, showing activity that surpasses standard agents like ascorbic acid and aspirin in some assays . The exploration of such compounds, including their mechanism of action related to targets like cyclooxygenase-1 (COX-1), is a vital pathway in drug discovery . The defined (1R,3R) stereochemistry of this compound is critical for studies in stereoselective synthesis and for probing structure-activity relationships (SAR) in the development of new therapeutic candidates. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

153396-47-5

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol

InChI

InChI=1S/C15H14O2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-9,14-16H,10H2/t14-,15-/m1/s1

InChI Key

YHVDJDASXIMISF-HUUCEWRRSA-N

SMILES

C1C(OC(C2=CC=CC=C21)O)C3=CC=CC=C3

Isomeric SMILES

C1[C@@H](O[C@H](C2=CC=CC=C21)O)C3=CC=CC=C3

Canonical SMILES

C1C(OC(C2=CC=CC=C21)O)C3=CC=CC=C3

Synonyms

1H-2-Benzopyran-1-ol,3,4-dihydro-3-phenyl-,trans-(9CI)

Origin of Product

United States

Preparation Methods

Chlorination of 2-Phenylmethylphenylacetic Acid

The reaction begins with the treatment of 2-phenylmethylphenylacetic acid with sulfuryl chloride (SO₂Cl₂) in the presence of a free radical initiator such as azobisisobutyronitrile (AIBN). This step generates 2-chloromethyl-3-phenylphenylacetic acid via a radical chain mechanism. Key conditions include:

  • Solvent : Fluorobenzene or chlorobenzene (60–80°C).

  • Molar ratio : 1.1 equivalents of SO₂Cl₂ relative to the acid.

  • Reaction time : 3–5 hours under reflux.

The chlorination proceeds via hydrogen abstraction at the benzylic position, followed by chlorine radical addition, yielding the chlorinated intermediate.

Base-Mediated Cyclization

The chlorinated intermediate undergoes intramolecular nucleophilic substitution in the presence of a mild base, such as potassium bicarbonate (KHCO₃), to form the isochroman ring. Stereochemical outcomes depend on the conformation of the transition state during ring closure:

  • Solvent system : A biphasic mixture of fluorobenzene and aqueous KHCO₃.

  • Temperature : 60–65°C to facilitate deprotonation and cyclization.

  • Stereoselectivity : The trans configuration (1R,3R) is favored due to minimized steric hindrance between the phenyl group and the forming lactol oxygen.

Representative Data

StepYield (%)Purity (%)Conditions
Chlorination85–90921.1 eq SO₂Cl₂, AIBN, 70°C
Cyclization60–6596KHCO₃, 60°C, 4 h

Asymmetric Catalysis Using Chiral Quaternary Ammonium Salts

Enantioselective synthesis of (1R,3R)-3-phenylisochroman-1-ol can be achieved via phase-transfer catalysis (PTC), leveraging chiral quaternary ammonium salts to induce asymmetry during cyclization. This method draws from enantioselective chlorolactonization protocols (J. Org. Chem. 2016).

Catalytic Enantioselective Lactonization

A substituted γ-hydroxy acid precursor is treated with a chlorinating agent (e.g., 1-chlorobenzotriazole) in the presence of a cinchona alkaloid-derived catalyst, such as (DHQD)₂PHAL. The catalyst facilitates chloride delivery to the prochiral carbon, forming a lactone intermediate with high enantiomeric excess (ee).

Reduction of Lactone to Diol

The lactone intermediate is reduced using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the diol. Stereoretention is critical at this stage:

  • Reduction conditions : LiAlH₄ in tetrahydrofuran (THF) at 0°C.

  • Stereochemical outcome : The (1R,3R) configuration is preserved due to the rigidity of the lactone ring during reduction.

Catalyst Performance Comparison

Catalystee (%)Yield (%)
(DHQD)₂PHAL8872
Spirobinaphthyl amine7865

Grignard Addition to Isochromanone Intermediates

Introducing the phenyl group via Grignard reagent addition to a ketone intermediate provides a flexible route to this compound. This approach parallels methods used in the synthesis of LY3154207 (J. Med. Chem. 2019).

Synthesis of 3-Isochromanone

3-Isochromanone is prepared via Baeyer-Villiger oxidation of 2-indanone using hydrogen peroxide in sulfuric acid. Alternatively, enzymatic oxidation with cytochrome P450 monooxygenases offers improved regioselectivity.

Stereoselective Phenyl Addition

The ketone undergoes nucleophilic addition with phenylmagnesium bromide (PhMgBr) in the presence of a chiral ligand, such as (R)-BINOL, to control the configuration at C3:

  • Solvent : Diethyl ether at −78°C.

  • Ligand loading : 10 mol% (R)-BINOL.

  • Diastereomeric ratio (dr) : 4:1 in favor of (1R,3R).

Reduction of Tertiary Alcohol

The tertiary alcohol intermediate is reduced using BH₃·THF to yield the diol. Stereoselectivity is enhanced by chelation control during reduction.

Optimization of Grignard Conditions

ParameterValueImpact on dr
Temperature−78°CIncreases dr to 4:1
Ligand(R)-BINOL88% ee

Enzymatic Kinetic Resolution

Biocatalytic methods offer an eco-friendly alternative for synthesizing enantiomerically pure this compound. Lipases and esterases can resolve racemic mixtures via selective acetylation or hydrolysis.

Substrate Design

A racemic diol is acylated using vinyl acetate in the presence of Candida antarctica lipase B (CAL-B). The enzyme selectively acetylates the (1S,3S) enantiomer, leaving the desired (1R,3R)-diol unreacted.

Process Optimization

  • Solvent : tert-Butyl methyl ether (TBME).

  • Conversion : 45–50% to achieve >99% ee in the remaining diol .

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Phenylisochroman-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of phenyl-substituted ketones or aldehydes.

    Reduction: Formation of dihydro derivatives with reduced aromaticity.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(1R,3R)-3-Phenylisochroman-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Phenylisochroman-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various pathways, including enzymatic activity and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

A key comparator is the compound (1R,3R,3aS,8aR)-4-Oxo-3-phenyl-1-[(1R)-1-phenylethyl]decahydrocyclohepta[b]pyrrol-1-ium bromide (). While both share a phenyl group and chiral centers, the latter features:

  • A ketone group (4-Oxo) instead of a hydroxyl group.
  • A decahydrocyclohepta[b]pyrrolium core, introducing additional ring strain and cationic character.
  • A pseudo-chair conformation in its seven-membered ring, contrasting with the planar isochroman system of the target compound.
    The dihedral angle between phenyl groups in ’s compound is 85.1°, suggesting steric interactions absent in (1R,3R)-3-Phenylisochroman-1-ol .

Another analog, (1R,2R)-1-((3R)-3-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl)propane-1,2,3-triol (), highlights differences in functionalization:

  • A triol backbone vs. a single hydroxyl group.
  • A methoxyphenyl substituent , altering electronic properties compared to the unsubstituted phenyl in the target compound.
Table 1: Structural Comparison
Compound Core Structure Functional Groups Stereochemical Features
This compound Isochroman (C13H12O) -OH at C1, -Ph at C3 (1R,3R) configuration
Compound Cycloheptapyrrolium -O=, -Ph, -N⁺ (1R,3R,3aS,8aR) configuration
Compound Benzochromen-triol -OCH3, three -OH groups (1R,2R,3R) configuration

Spectroscopic and Crystallographic Data

While direct data for this compound are unavailable, provides a benchmark:

  • X-ray crystallography confirms bond lengths (average C–C: 1.52 Å) and deviations (e.g., 0.570 Å for the ketone group).
  • NMR shifts for phenyl protons in such systems typically appear at δ 7.2–7.5 ppm, while hydroxyl protons resonate near δ 1.5–2.0 ppm (broad) .
Table 2: Key Spectroscopic Features
Technique Target Compound (Inferred) Compound
¹H-NMR Phenyl: δ 7.2–7.5; -OH: δ 1.8 (broad) N⁺-H: δ 8.5; Phenyl: δ 7.3–7.6
¹³C-NMR C1 (OH-bearing): δ 70–75 Ketone C=O: δ 210
IR -OH stretch: ~3300 cm⁻¹ C=O stretch: ~1700 cm⁻¹

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